![molecular formula C17H19NO B13577553 3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
3-[4-(Benzyloxy)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyloxyphenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxyphenyl derivative.
Formation of the Pyrrolidine Ring: The benzyloxyphenyl derivative undergoes a cyclization reaction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Using techniques such as crystallization or chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
®-3-(4-(Benzyloxy)phenyl)pyrrolidine: The enantiomer of the (S)-compound, differing in the spatial arrangement of atoms.
3-(4-(Benzyloxy)phenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Benzyloxy)phenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2 |
Clé InChI |
RKTOXDUTDONIFA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


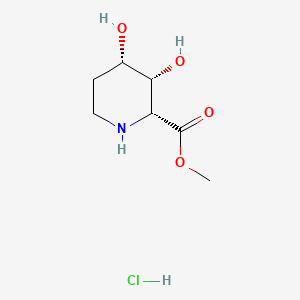
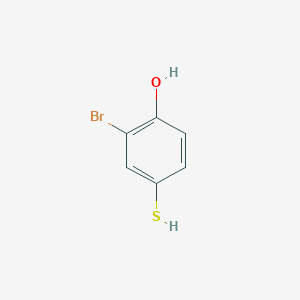
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
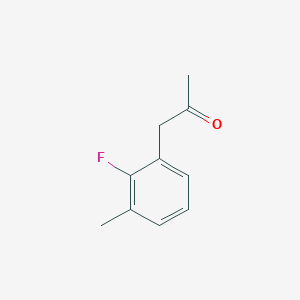
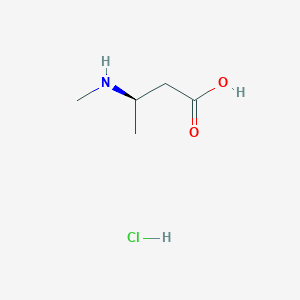
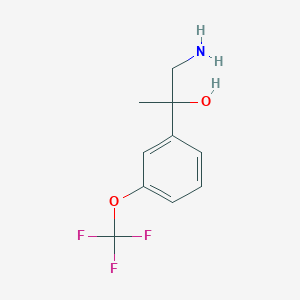
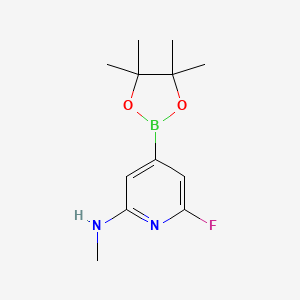
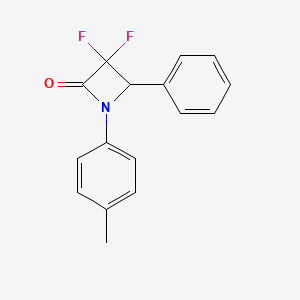
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
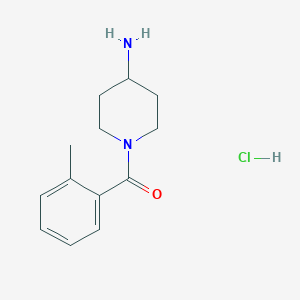
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
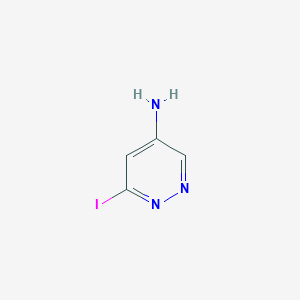
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
